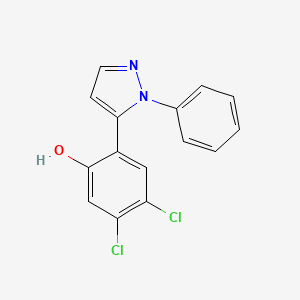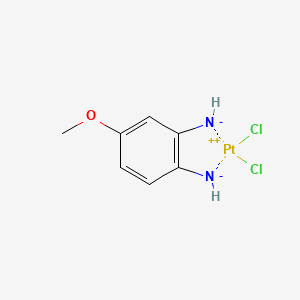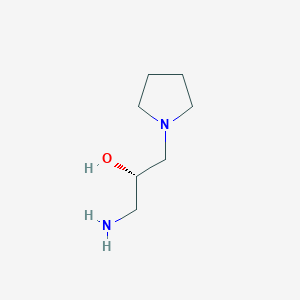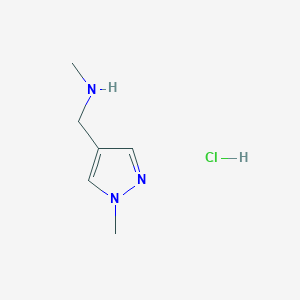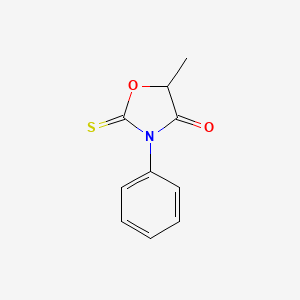
5-Methyl-3-phenyl-2-thioxooxazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-3-phenyl-2-thioxooxazolidin-4-one is a heterocyclic compound with a molecular formula of C₁₀H₉NO₂S and a molecular weight of 207.25 g/mol . This compound belongs to the class of thiazolidines, which are five-membered rings containing both sulfur and nitrogen atoms. Thiazolidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
The synthesis of 5-Methyl-3-phenyl-2-thioxooxazolidin-4-one can be achieved through various synthetic routes. One common method involves the reaction of 3-phenyl-2-thioxooxazolidin-4-one with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
5-Methyl-3-phenyl-2-thioxooxazolidin-4-one undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures to achieve the desired products .
Scientific Research Applications
5-Methyl-3-phenyl-2-thioxooxazolidin-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Methyl-3-phenyl-2-thioxooxazolidin-4-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of bacterial cell walls by binding to penicillin-binding proteins (PBPs) . This leads to the disruption of cell wall synthesis and ultimately bacterial cell death .
Comparison with Similar Compounds
5-Methyl-3-phenyl-2-thioxooxazolidin-4-one can be compared with other thiazolidine derivatives such as:
3-Phenyl-2-thioxooxazolidin-4-one: Lacks the methyl group at the 5-position, which may affect its biological activity and chemical reactivity.
5-Benzyl-3-phenyl-2-thioxooxazolidin-4-one: Contains a benzyl group instead of a methyl group, leading to different steric and electronic properties.
5-Methyl-3-phenyl-2-thioxothiazolidin-4-one: Similar structure but with a thiazolidine ring, which may result in different biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and biological properties .
Properties
CAS No. |
88103-65-5 |
|---|---|
Molecular Formula |
C10H9NO2S |
Molecular Weight |
207.25 g/mol |
IUPAC Name |
5-methyl-3-phenyl-2-sulfanylidene-1,3-oxazolidin-4-one |
InChI |
InChI=1S/C10H9NO2S/c1-7-9(12)11(10(14)13-7)8-5-3-2-4-6-8/h2-7H,1H3 |
InChI Key |
YXILTXRNSIJYTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N(C(=S)O1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B12874250.png)

![4-[2-(Ethylsulfanyl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B12874254.png)
![2-(4-(Trifluoromethyl)benzo[d]oxazol-2-yl)acetic acid](/img/structure/B12874261.png)
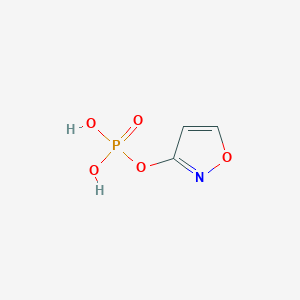
![1H-Pyrrole, 2-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12874295.png)



![14-oxaheptacyclo[15.8.0.02,11.03,8.04,24.012,16.020,25]pentacosa-1(17),3,5,8,10,12(16),18,20(25),21,23-decaene-13,15-dione](/img/structure/B12874317.png)
